molecular formula C11H15NO3 B14119327 3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid CAS No. 933687-25-3

3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid

Cat. No.: B14119327
CAS No.: 933687-25-3
M. Wt: 209.24 g/mol
InChI Key: PCBRCXMSPJVZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid is an organic compound that features a furan ring and a pyrrolidine ring connected by a propanoic acid chain

Chemical Reactions Analysis

Types of Reactions

3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Furan-2-yl)pyrrolidin-1-yl]propanoic acid is unique due to the combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

933687-25-3

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-[2-(furan-2-yl)pyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C11H15NO3/c13-11(14)5-7-12-6-1-3-9(12)10-4-2-8-15-10/h2,4,8-9H,1,3,5-7H2,(H,13,14)

InChI Key

PCBRCXMSPJVZFM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CCC(=O)O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.